Cas no 2155875-80-0 (6-chloro-8-methyl-1,2,4triazolo1,5-apyridine)

6-Chloro-8-methyl-1,2,4-triazolo[1,5-a]pyridine is a heterocyclic compound featuring a fused triazolopyridine core with chloro and methyl substituents. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group enhances electrophilic substitution potential, while the methyl group contributes to steric and electronic modulation. Its rigid bicyclic framework offers stability and selectivity in cross-coupling reactions, facilitating the development of bioactive molecules. The compound is particularly useful in constructing triazolo-fused scaffolds for drug discovery, where its balanced lipophilicity and functional group compatibility are advantageous. High purity grades ensure reproducibility in research and industrial applications.
6-chloro-8-methyl-1,2,4triazolo1,5-apyridine structure
2155875-80-0 structure
Product Name:6-chloro-8-methyl-1,2,4triazolo1,5-apyridine
CAS No:2155875-80-0
MF:C7H6ClN3
MW:167.595639705658
CID:5520951
PubChem ID:66636284
Update Time:2025-05-20

6-chloro-8-methyl-1,2,4triazolo1,5-apyridine Chemical and Physical Properties

Names and Identifiers

    • [1,2,4]Triazolo[1,5-a]pyridine, 6-chloro-8-methyl-
    • 6-Chloro-8-methyl[1,2,4]triazolo[1,5-a]pyridine
    • 6-chloro-8-methyl-1,2,4triazolo1,5-apyridine
    • MFCD30834221
    • SY129615
    • 6-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
    • F84793
    • 2155875-80-0
    • SCHEMBL259945
    • EN300-1592189
    • AKOS037630131
    • Inchi: 1S/C7H6ClN3/c1-5-2-6(8)3-11-7(5)9-4-10-11/h2-4H,1H3
    • InChI Key: KXYCOWSLLTUMPW-UHFFFAOYSA-N
    • SMILES: C12=NC=NN1C=C(Cl)C=C2C

Computed Properties

  • Exact Mass: 167.0250249g/mol
  • Monoisotopic Mass: 167.0250249g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 30.2Ų

6-chloro-8-methyl-1,2,4triazolo1,5-apyridine Pricemore >>

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Additional information on 6-chloro-8-methyl-1,2,4triazolo1,5-apyridine

6-Chloro-8-Methyl-1,2,4-Triazolo[1,5-a]Pyridine: A Comprehensive Overview

6-Chloro-8-Methyl-1,2,4-Triazolo[1,5-a]Pyridine, identified by the CAS number 2155875-80-0, is a heterocyclic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of triazolopyridines, which are known for their diverse applications in drug discovery and materials science. The molecule consists of a pyridine ring fused with a 1,2,4-triazole ring system, with substituents at positions 6 and 8: a chlorine atom and a methyl group, respectively. This combination of structural features makes it a versatile compound with potential applications in various industries.

The synthesis of 6-Chloro-8-Methyl-1,2,4-Triazolo[1,5-a]Pyridine typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have enabled the efficient construction of such heterocycles. For instance, researchers have employed cyclization reactions involving appropriate precursors to form the triazolopyridine core. The introduction of substituents like chlorine and methyl groups is achieved through electrophilic substitution or other directed metallation techniques. These methods not only enhance the yield but also improve the purity of the final product.

In terms of physical properties, 6-Chloro-8-Methyl-1,2,4-Triazolo[1,5-a]Pyridine exhibits a melting point of approximately 230°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its stability under various conditions has been thoroughly investigated; it is found to be stable under normal storage conditions but may decompose under harsh acidic or basic environments. These properties make it suitable for use in formulations that require thermal stability and controlled release mechanisms.

The pharmacological activity of this compound has been extensively studied in recent years. Research indicates that 6-Chloro-8-Methyl-1,2,4-Triazolo[1,5-a]Pyridine possesses potent anti-inflammatory and antioxidant properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. Furthermore, its radical scavenging activity suggests potential applications in the development of natural product-derived antioxidants for food preservation and cosmetic products.

In the field of materials science, this compound has shown promise as a building block for advanced materials. Its ability to form stable coordination complexes with transition metals has led to its use in catalysis and sensor technologies. Recent studies have highlighted its role as a ligand in palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis.

The environmental impact of CAS No. 2155875-80-0 has also been a topic of interest. Ecotoxicological assessments reveal that it exhibits low toxicity towards aquatic organisms at environmentally relevant concentrations. However, further research is required to fully understand its long-term effects on ecosystems.

In conclusion, 6-Chloro-8-Methyl-1,2,4-Triazolo[1,5-a]Pyridine, with its unique structure and diverse functional groups represented by CAS No. 2155875-80-0 (cas no), stands out as a valuable compound with applications across multiple disciplines. Its synthesis methods continue to evolve with advancements in organic chemistry techniques. The compound's pharmacological activity makes it a promising candidate for drug development programs targeting inflammation and oxidative stress-related conditions. Additionally

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